Chlortoluron

Description

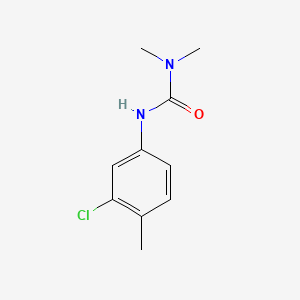

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCGFZXSOMJFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052853 | |

| Record name | Chlorotoluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

IT IS SOLUBLE IN MOST ORGANIC SOLVENTS, In acetone 5%, ethyl acetate 2%, benzene 2.4%, isopropanol 1.5%, methylene chloride 4.3% w/v, In water, 70 mg/L at 25 °C, In acetone 54, dichloromethane 51, ethanol 48, toluene 3.0, hexane 0.06, n-octanol 24, ethyl acetate 21 (all in g/L at 25 °C), Solubility in water, g/100ml at 25 °C: 0.0074 (very poor) | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

140 g/cu cm, 1.4 g/cm³ | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.6X10-8 MM HG @ 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS, white powder | |

CAS No. |

15545-48-9 | |

| Record name | Chlortoluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotoluron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3-chloro-4-methylphenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorotoluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotoluron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTOLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUW8L8G38A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

147-148 °C, 148.1 °C | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chlortoluron: A Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlortoluron is a selective, systemic herbicide belonging to the phenylurea class, widely used for the control of broadleaf and grass weeds in cereal crops. Its primary mechanism of action is the potent and specific inhibition of photosynthetic electron transport within Photosystem II (PSII). By competitively binding to the QB-binding site on the D1 protein of the PSII reaction center, this compound effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption halts ATP and NADPH production, leading to a cascade of secondary effects including the formation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death. This guide provides an in-depth examination of this core mechanism, details on metabolic resistance, quantitative data on its inhibitory effects, and the experimental protocols used to elucidate its mode of action.

Core Mechanism of Action: Inhibition of Photosystem II

The principal herbicidal effect of this compound is derived from its ability to disrupt the light-dependent reactions of photosynthesis.[1][2][3] Specifically, it targets the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

This compound acts as a competitive inhibitor, displacing the native plastoquinone (PQ) molecule from its binding niche (the QB site) on the D1 protein, a core subunit of the PSII reaction center.[1][2][4][5] This binding action physically obstructs the electron flow from the primary quinone electron acceptor, QA, to the QB site.[4][6] The blockage of the photosynthetic electron transport chain prevents the reduction of NADP+ to NADPH and disrupts the proton gradient necessary for ATP synthesis.[2]

The inhibition of electron flow leads to a build-up of highly energetic molecules and the formation of triplet chlorophyll, which reacts with molecular oxygen to produce singlet oxygen and other reactive oxygen species (ROS).[2] These ROS molecules cause rapid oxidative damage to cellular components, including lipid peroxidation of membranes, leading to loss of membrane integrity, pigment breakdown (chlorosis), and eventual cell death (necrosis).[3]

References

- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Chlortoluron's Inhibition of Photosystem II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms and experimental evaluation of Photosystem II (PSII) inhibition by the phenylurea herbicide, Chlortoluron. The information presented herein is intended to support research and development efforts in herbicide design, crop protection, and related fields.

Core Mechanism of Action

This compound is a selective, systemic herbicide that primarily functions by inhibiting photosynthetic electron transport within Photosystem II.[1] Like other herbicides in the phenylurea class, this compound disrupts the normal flow of electrons by competing with the native plastoquinone (PQ) for its binding site on the D1 protein, a core component of the PSII reaction center.[1] This binding specifically occurs at the QB site, effectively blocking the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[1] The interruption of this crucial step in the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, which are vital for carbon fixation.[2] The blockage of electron flow also results in the generation of reactive oxygen species, causing rapid cellular damage and ultimately leading to plant death.[2]

Caption: this compound competitively inhibits plastoquinone binding at the D1 protein.

Quantitative Analysis of this compound Inhibition

The potency of PSII inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of a specific biological process by 50%. For this compound and other PSII-inhibiting herbicides, the IC50 is often determined by measuring the inhibition of photosynthetic electron transport.

| Parameter | Typical Value Range for PSII Inhibitors | Method of Determination | Reference |

| IC50 | 10-7 M to 10-5 M | Hill Reaction with artificial electron acceptors (e.g., DCPIP, DCBQ) | [3] |

| Effect on Fv/Fm | Decrease | Pulse-Amplitude-Modulation (PAM) Fluorometry | [2][4] |

| Effect on F0 | Increase | Pulse-Amplitude-Modulation (PAM) Fluorometry | [1] |

| Effect on ΦPSII | Significant Decrease | Pulse-Amplitude-Modulation (PAM) Fluorometry | [2] |

Experimental Protocols

Isolation of Thylakoid Membranes from Spinach

A common source for in vitro studies of PSII activity is spinach (Spinacia oleracea). The following is a generalized protocol for the isolation of thylakoid membranes.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM EDTA, 10 mM NaF, 1 mM MnCl2, 0.5 mM ascorbate)

-

Wash buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl2, 15 mM NaCl)

-

Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2, 15 mM NaCl)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor.

Procedure:

-

Wash spinach leaves and remove midribs.

-

Homogenize the leaves in ice-cold grinding buffer using a blender.

-

Filter the homogenate through multiple layers of cheesecloth.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the pellet in wash buffer.

-

Centrifuge again at a higher speed (e.g., 5,000 x g) for 10 minutes to pellet the thylakoid membranes.

-

Resuspend the thylakoid pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Measurement of PSII Activity (Hill Reaction)

The Hill reaction is a classic method to measure the rate of photosynthetic electron transport by providing an artificial electron acceptor that changes color upon reduction.

Materials:

-

Isolated thylakoid membranes

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2, 15 mM NaCl)

-

Artificial electron acceptor solution (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

This compound stock solution in a suitable solvent (e.g., DMSO or ethanol)

-

Spectrophotometer and a light source.

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a cuvette, mix the thylakoid suspension with the reaction buffer and a specific concentration of this compound. Include a control with no herbicide.

-

Add the DCPIP solution to the cuvette.

-

Measure the initial absorbance of the solution at the wavelength of maximum absorbance for the oxidized form of DCPIP (e.g., ~600 nm).

-

Illuminate the cuvette with a saturating light source.

-

Record the decrease in absorbance over time as DCPIP is reduced by the electrons from PSII.

-

Calculate the rate of DCPIP reduction for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence provides a non-invasive method to assess the efficiency of PSII photochemistry. Pulse-Amplitude-Modulation (PAM) fluorometry is a widely used technique.

Materials:

-

Intact leaves, algal cells, or isolated thylakoids

-

PAM fluorometer

-

Dark adaptation clips (for leaves).

Procedure:

-

Dark-adapt the sample for a period (e.g., 15-30 minutes) to ensure all PSII reaction centers are open.

-

Measure the minimal fluorescence (F0) by applying a weak measuring light.

-

Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - F0.

-

For light-adapted samples, measure the steady-state fluorescence (Fs) and the maximal fluorescence in the light (Fm').

-

Calculate the effective quantum yield of PSII (ΦPSII) = (Fm' - Fs) / Fm'.

-

To assess the effect of this compound, treat the samples with different concentrations of the herbicide and measure the changes in these fluorescence parameters over time.

dot

Caption: A generalized workflow for assessing PSII inhibition by this compound.

Resistance to this compound

Resistance to PSII-inhibiting herbicides, including this compound, can arise in weed populations. A primary mechanism of target-site resistance is point mutations in the psbA gene, which codes for the D1 protein. These mutations can alter the amino acid sequence of the QB binding pocket, thereby reducing the binding affinity of the herbicide without significantly compromising the binding of the native plastoquinone. A well-documented mutation conferring resistance to triazine herbicides, which share a similar binding domain with phenylureas, is a serine to glycine substitution at position 264 of the D1 protein. [5][6]Non-target-site resistance mechanisms, such as enhanced metabolic detoxification of the herbicide by cytochrome P450 monooxygenases, have also been observed. [1]

Conclusion

This compound is a potent inhibitor of Photosystem II, acting through competitive binding at the QB site of the D1 protein. Its effects can be reliably quantified using established techniques such as chlorophyll fluorescence analysis and PSII activity assays. Understanding the molecular interactions at the target site and the mechanisms of resistance is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in agricultural systems. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

- 1. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 2. Photosynthetica: Influence of the Herbicide this compound on Photosynthetic Activity in Transgenic Tobacco Plants [ps.ueb.cas.cz]

- 3. Herbicides affect fluorescence and electron transfer activity of spinach chloroplasts, thylakoid membranes and isolated Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942 | The EMBO Journal [link.springer.com]

Phenylurea Class Herbicides: A Technical Guide to Their Core Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylurea herbicides are a significant class of chemical agents used in agriculture for the control of a broad spectrum of weeds. Their herbicidal activity stems from a highly specific and potent mode of action: the inhibition of photosynthetic electron transport in Photosystem II (PSII). This technical guide provides an in-depth exploration of the molecular mechanism of action of phenylurea herbicides, focusing on their interaction with the D1 protein of the PSII complex. It details the downstream physiological consequences of this inhibition, leading to plant death. Furthermore, this guide presents a compilation of quantitative data on the efficacy of various phenylurea herbicides and outlines key experimental protocols for their characterization. Visual diagrams of the signaling pathway and a representative experimental workflow are provided to facilitate a comprehensive understanding of this important class of herbicides.

Introduction

The phenylurea class of herbicides was first introduced in the 1950s and has since become a cornerstone of modern weed management strategies. Compounds such as diuron, linuron, and isoproturon are widely used for selective and non-selective weed control in a variety of crops.[1] The efficacy of these herbicides lies in their ability to disrupt the fundamental process of photosynthesis, which is essential for plant survival.[2] This guide will delve into the intricate molecular details of how phenylurea herbicides exert their phytotoxic effects, providing a valuable resource for researchers in agrochemistry, plant sciences, and herbicide development.

Core Mode of Action: Inhibition of Photosystem II

The primary mode of action of phenylurea herbicides is the inhibition of photosynthetic electron transport at the level of Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[1][2]

The Target: The D1 Protein and the QB-Binding Niche

Phenylurea herbicides act by binding to a specific site on the D1 protein, a core component of the PSII reaction center.[3][4] This binding site is known as the QB-binding niche, which is the location where the native plastoquinone (PQ) molecule binds.[2] By competitively inhibiting the binding of PQ, phenylurea herbicides effectively block the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[5]

Molecular docking studies and mutational analyses have identified key amino acid residues within the QB-binding pocket that are crucial for the interaction with phenylurea herbicides. For instance, hydrogen bonds can be formed with residues such as His215 and Ser264 of the D1 protein, contributing to the stable binding of the herbicide molecule.[4][6] The specific interactions between the herbicide and the amino acid residues in this pocket determine the binding affinity and, consequently, the herbicidal potency.

The Signaling Pathway of Photosystem II Inhibition

The binding of a phenylurea herbicide to the D1 protein initiates a cascade of events that ultimately leads to cell death. The interruption of the electron transport chain has two major consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the reduction of the plastoquinone pool, which is a crucial step in the generation of a proton gradient across the thylakoid membrane. This proton gradient is essential for the synthesis of ATP. Furthermore, the lack of electron flow to Photosystem I (PSI) halts the production of NADPH. Both ATP and NADPH are vital energy carriers required for carbon fixation in the Calvin cycle.[2]

-

Generation of Reactive Oxygen Species (ROS): The inhibition of forward electron transport leads to an accumulation of highly energized chlorophyll molecules in the PSII reaction center. This energy is transferred to molecular oxygen, resulting in the formation of highly reactive and damaging singlet oxygen (^1^O

2). Additionally, the accumulation of reduced QAcan lead to the formation of superoxide radicals (O2^•−^). These reactive oxygen species (ROS) cause lipid peroxidation, damage to proteins and nucleic acids, and ultimately lead to the bleaching of chlorophyll and the destruction of cell membranes.[2]

The following diagram illustrates the signaling pathway of PSII inhibition by phenylurea herbicides.

Caption: Phenylurea herbicides bind to the QB-binding site on the D1 protein of PSII.

Quantitative Data on Phenylurea Herbicide Activity

The efficacy of phenylurea herbicides can be quantified through various parameters, including the half-maximal inhibitory concentration (I50) for PSII activity, the half-maximal effective concentration (EC50) for plant growth inhibition, and the inhibition constant (Ki) for binding to the D1 protein. The following table summarizes available quantitative data for several common phenylurea herbicides.

| Herbicide | Target Organism/System | Parameter | Value | Reference(s) |

| Diuron | Pea (Pisum sativum) thylakoids | I | 7-8 x 10^-8 M | [4] |

| Pea (Pisum sativum) thylakoids | I | 7-8 x 10^-8 M | [4] | |

| Linuron | Chlamydomonas reinhardtii | K | 2.5 x 10^-8 M | |

| Isoproturon | Green Algae (Chlorella vulgaris) | EC | 0.199 µM | |

| Metobromuron | Pea (Pisum sativum) thylakoids | I | 2.5 x 10^-7 M | [4] |

| Pea (Pisum sativum) thylakoids | I | 2.5 x 10^-7 M | [4] |

Experimental Protocols for Characterizing Phenylurea Herbicides

A thorough investigation of the mode of action of a novel or existing phenylurea herbicide involves a series of well-defined experimental procedures. The following is a logical workflow for such a characterization.

References

- 1. Herbicides interacting with photosystem II - Herbicides and Plant Metabolism [resolve.cambridge.org]

- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Chlortoluron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a substituted phenylurea herbicide, has been a significant compound in agrochemical research for its selective control of annual grasses and broad-leaved weeds in cereal crops.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical determination. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of herbicides and related chemical entities.

Chemical Structure and Identification

This compound is chemically known as 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea.[3][4] Its structure consists of a urea backbone with a dimethyl-substituted nitrogen and a 3-chloro-4-methylphenyl group attached to the other nitrogen atom.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea[3][4] |

| CAS Number | 15545-48-9[1][4] |

| Molecular Formula | C₁₀H₁₃ClN₂O[3][5] |

| SMILES | CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl[1] |

| InChI | InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior. It is a colorless, crystalline solid with low solubility in water.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 212.67 g/mol | [3][4] |

| Melting Point | 147–148 °C | [1][4] |

| Boiling Point | 367.8 °C (Predicted) | [6] |

| Water Solubility | 70 mg/L at 20-25 °C | [4][6] |

| Vapor Pressure | 1.33 x 10⁻⁵ mmHg at 25 °C | [6] |

| Appearance | Colorless crystals or white powder | [4] |

| Density | ~1.24 g/cm³ | [6] |

| log P (Octanol-Water Partition Coefficient) | 2.41 | [1] |

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that typically starts from p-nitrotoluene.[7] The key intermediate is 3-chloro-4-methylaniline, which is then converted to this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be broadly divided into two main stages: the preparation of the 3-chloro-4-methylaniline intermediate and its subsequent conversion to this compound.

Stage 1: Synthesis of 3-chloro-4-methylaniline

-

Chlorination of p-Nitrotoluene: p-Nitrotoluene is chlorinated using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to yield 2-chloro-4-nitrotoluene.[8]

-

Reduction of 2-chloro-4-nitrotoluene: The nitro group of 2-chloro-4-nitrotoluene is then reduced to an amino group to form 3-chloro-4-methylaniline.[5] This reduction is typically carried out via catalytic hydrogenation using a palladium-on-carbon catalyst.[5]

Stage 2: Synthesis of this compound from 3-chloro-4-methylaniline

-

Phosgenation: 3-chloro-4-methylaniline is reacted with phosgene (COCl₂) to form 3-chloro-4-methylphenyl isocyanate.[1] This reaction is highly exothermic and requires careful temperature control.

-

Reaction with Dimethylamine: The resulting isocyanate is then reacted with dimethylamine ((CH₃)₂NH) to yield this compound.[1] This final step is an addition reaction where the dimethylamine adds across the isocyanate group.

Caption: Chemical synthesis pathway of this compound.

Mode of Action and Metabolism

This compound is a selective herbicide that acts by inhibiting photosynthesis in target plants.[1] Specifically, it blocks the electron transport chain in photosystem II.[1]

In tolerant plants like wheat, this compound is primarily metabolized through ring-methyl oxidation, leading to non-phytotoxic products.[7] In susceptible weeds, the main metabolic pathway is N-demethylation, which results in metabolites that retain some phytotoxicity.[7]

Caption: Metabolic pathways of this compound in plants.

Analytical Methods

The determination of this compound residues in environmental samples is crucial for monitoring and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.[9]

Experimental Protocol: Analysis of this compound

1. Sample Preparation (QuEChERS Method for Soil)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.

-

Extraction: A representative soil sample (e.g., 10-15 g) is homogenized and extracted with acetonitrile.

-

Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation between the aqueous and organic layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The acetonitrile extract is cleaned up by adding a mixture of primary secondary amine (PSA) sorbent to remove organic acids and other interferences, and C18 sorbent to remove nonpolar interferences.

-

Centrifugation: The mixture is centrifuged, and the supernatant is collected for analysis.

2. HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, often run in an isocratic or gradient mode.

-

Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance (around 240-254 nm).

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared from certified reference standards.

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column is typically used for separation.

-

Injection: A split/splitless injector is commonly employed.

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

-

Quantification: Similar to HPLC, quantification is based on a calibration curve generated from standards.

Caption: General workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The tabulated data offers a quick reference for its key characteristics, while the described experimental methodologies provide a foundation for practical laboratory work. The visualized pathways for synthesis, metabolism, and analysis serve to clarify these complex processes. This comprehensive information is intended to support the ongoing research and development efforts within the agrochemical and environmental science communities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cas 15545-48-9,Chlorotoluron | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repository.royalholloway.ac.uk [repository.royalholloway.ac.uk]

- 8. CN102701996A - A method for preparing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 9. cdn.who.int [cdn.who.int]

Chlortoluron in the Soil Environment: A Technical Guide to Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the phenylurea herbicide chlortoluron in the soil environment. Understanding the fate of this compound is critical for assessing its environmental impact, ensuring food safety, and developing effective bioremediation strategies. This document details the microbial and abiotic processes that govern its transformation, the primary metabolites formed, and the key factors influencing its persistence.

Core Degradation Pathways

The breakdown of this compound in soil is a multifaceted process primarily driven by microbial activity, with abiotic factors playing a secondary role. The two principal degradation pathways are N-demethylation and hydroxylation of the tolyl-methyl group . These pathways can occur sequentially or concurrently, leading to a series of intermediate metabolites before eventual mineralization to carbon dioxide, water, and inorganic chloride.

N-Demethylation Pathway

The stepwise removal of the two methyl groups from the urea nitrogen is a major transformation route for this compound. This process is primarily mediated by microbial enzymes, particularly cytochrome P450 monooxygenases.

-

Step 1: Monodemethylation: this compound is first demethylated to form N-(3-chloro-4-methylphenyl)-N'-methylurea (monomethyl this compound). This is often the rate-limiting step in the N-demethylation cascade.

-

Step 2: Didemethylation: The monomethyl derivative is further demethylated to yield N-(3-chloro-4-methylphenyl)urea (demethyl-chlortoluron).

-

Step 3: Hydrolysis: The urea bridge is hydrolyzed, leading to the formation of 3-chloro-4-methylaniline. This aniline derivative is generally less stable and can be rapidly degraded or incorporated into the soil organic matter.

Tolyl-Methyl Hydroxylation Pathway

The oxidation of the methyl group on the phenyl ring represents another significant degradation route. This reaction is also catalyzed by microbial enzymes, such as cytochrome P450s and potentially other oxidoreductases.

-

Step 1: Hydroxylation: The methyl group of this compound is hydroxylated to form N-(3-chloro-4-hydroxymethylphenyl)-N,N-dimethylurea.

-

Step 2: Further Oxidation: This alcohol derivative can be further oxidized to the corresponding carboxylic acid, N-(3-chloro-4-carboxyphenyl)-N,N-dimethylurea.

These hydroxylated metabolites can also undergo subsequent N-demethylation. The interplay between these two primary pathways results in a complex mixture of degradation products in the soil.

Quantitative Degradation Data

The persistence of this compound in soil is typically quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life is influenced by a variety of soil and environmental factors.

| Soil Type | Temperature (°C) | Moisture Content | Half-life (DT50) (days) | Reference(s) |

| Sandy Loam | 25 | Not specified | 28 - 56 | [1] |

| Loam | 20 | Not specified | 40 - 93 | [1] |

| Silty Clay | 20 | Field Capacity | ~35 | [2] |

| Sandy Soil | 20 | Field Capacity | ~45 | [2] |

| Various Soils | 15 - 25 | Not specified | 28 - 70 | [1] |

| Albic Luvisol | Field Conditions | Varying | ~46 (remaining %) | [3] |

| Haplic Luvisol | Field Conditions | Varying | ~55 (remaining %) | [3] |

| Haplic Cambisol | Field Conditions | Varying | ~65 (remaining %) | [3] |

| Haplic Stagnosol | Field Conditions | Varying | ~70 (remaining %) | [3] |

| Greyic Phaozem | Field Conditions | Varying | >100 (remaining %) | [3] |

Metabolite Persistence:

| Metabolite | Half-life (weeks) | Notes | Reference(s) |

| Monomethyl this compound | 8 | More persistent than the parent compound. | [1] |

| 3-chloro-4-methylphenylurea | Similar to parent | Not typically detected in significant amounts as it is rapidly converted to 3-chloro-4-methylaniline. | [1] |

| 3-chloro-4-methylaniline | 0.14 - 0.28 (1-2 days) | Rapidly degrades or forms bound residues. At concentrations above 5 ppm, can form dimers and trimers.[1] | [1] |

Factors Influencing Degradation

Several soil and environmental factors significantly impact the rate and extent of this compound degradation.

-

Soil Temperature: Higher temperatures generally accelerate microbial activity and, consequently, the degradation of this compound. The degradation rate can decrease by a factor of 2-4 for every 10°C drop in temperature.[4]

-

Soil Moisture: Microbial activity is optimal at soil moisture levels between 50% and 80% of field capacity.[5] Both excessively dry and waterlogged (anaerobic) conditions can inhibit the activity of aerobic microorganisms responsible for degradation.

-

Soil Organic Matter: Organic matter can influence this compound degradation in a complex manner. It serves as a source of nutrients and a habitat for microorganisms, which can enhance degradation. However, high organic matter content can also increase the adsorption of this compound, potentially reducing its bioavailability for microbial breakdown.[3]

-

Soil pH: The effect of pH on this compound degradation is not as pronounced as for some other classes of herbicides. However, pH can influence microbial community structure and the activity of extracellular enzymes.

-

Microbial Community: The presence and abundance of specific microbial populations with the enzymatic machinery to degrade this compound are crucial. Fungi (e.g., Ascomycetes, Basidiomycetes, and Zygomycetes) and bacteria (e.g., Arthrobacter, Pseudomonas) have been implicated in the degradation of phenylurea herbicides.[3]

Experimental Protocols

The study of this compound degradation in soil typically involves laboratory incubation studies and field trials. Below is a generalized protocol for a laboratory soil incubation experiment.

Soil Collection and Preparation

-

Collect topsoil (0-15 cm) from the desired location.

-

Air-dry the soil to a consistent moisture content and sieve it through a 2-mm mesh to remove stones and large organic debris.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

Incubation Setup

-

Weigh a known amount of the prepared soil (e.g., 50-100 g) into incubation vessels (e.g., glass jars).

-

Fortify the soil with a solution of this compound in a suitable solvent (e.g., acetone or methanol) to achieve the desired initial concentration. The solvent should be allowed to evaporate completely.

-

Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity) with deionized water.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are typically maintained by ensuring adequate headspace or periodic aeration.

Sampling and Extraction

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate incubation vessels.

-

Extract this compound and its metabolites from the soil using an appropriate solvent system. A common method is accelerated solvent extraction (ASE) or shaking with a mixture of methanol and water or acetonitrile and water.[1]

-

Centrifuge or filter the extracts to separate the solvent from the soil particles.

Analytical Determination

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[6][7][8]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often acidified with formic or acetic acid) is typical.

-

Detection: UV detection at a wavelength around 240-250 nm is suitable for this compound. MS/MS detection provides higher sensitivity and specificity for both the parent compound and its metabolites.

-

-

Quantify the concentrations of this compound and its metabolites by comparing their peak areas to those of analytical standards.

Data Analysis

-

Plot the concentration of this compound versus time.

-

Determine the degradation kinetics, which often follow first-order or pseudo-first-order models.

-

Calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).

Conclusion

The degradation of this compound in soil is a complex process influenced by a multitude of factors. The primary pathways of N-demethylation and tolyl-methyl hydroxylation are microbially driven, leading to the formation of several intermediate metabolites of varying persistence. A thorough understanding of these degradation pathways and the factors that control them is essential for predicting the environmental fate of this compound and for the development of strategies to mitigate its potential risks. This technical guide provides a foundational understanding for researchers and professionals working in the fields of environmental science, agriculture, and drug development.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Environmental Fate of Chlortoluron and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a widely used phenylurea herbicide, is primarily employed for the pre- or early post-emergence control of annual grasses and broad-leaved weeds in winter cereals.[1] Its extensive application necessitates a thorough understanding of its environmental fate and the behavior of its metabolites to assess potential ecological risks. This technical guide provides a comprehensive overview of the degradation, mobility, and persistence of this compound in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

This compound is a colorless crystalline solid with a water solubility of 70 mg/L at 20°C and a log octanol-water partition coefficient (Kow) of 2.29.[1] Its vapor pressure is low, at 0.017 x 10⁻³ Pa at 20°C, suggesting that volatilization is not a significant dissipation pathway.[1]

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is influenced by a combination of biotic and abiotic degradation processes, including microbial breakdown, photodegradation, and chemical hydrolysis. It is moderately persistent in soil but tends to be less persistent in water due to rapid aqueous photolysis.[2]

Degradation in Soil

In soil, this compound degradation is primarily mediated by microbial activity.[3] The half-life (DT50) of this compound in soil can range from 4 to 6 weeks under laboratory conditions.[3] However, under field conditions, the degradation rate can be higher, with reported half-lives of 30-40 days when applied in the spring.[1]

The primary degradation pathway in soil involves the demethylation of the urea side chain, leading to the formation of key metabolites.[3][4] The main identified metabolite is monomethyl this compound, which has a half-life of approximately 8 weeks.[3] Further degradation can lead to the formation of 3-chloro-4-methylphenylurea and subsequently 3-chloro-4-methylaniline.[3] This aniline metabolite is relatively short-lived in soil, with a half-life of 1-2 days.[3] At higher concentrations, 3-chloro-4-methylaniline can undergo polymerization to form dimers and trimers.[3] Fungal degradation pathways have also been observed to involve successive N-demethylation and hydroxylation.[4][5]

Table 1: Half-life of this compound and Key Metabolites in Soil

| Compound | Half-life (DT50) | Conditions | Reference |

| This compound | 4-6 weeks | Laboratory | [3] |

| This compound | 30-40 days | Field (Spring application) | [1] |

| Monomethyl this compound | 8 weeks | Laboratory | [3] |

| 3-chloro-4-methylaniline | 1-2 days | Laboratory | [3] |

Degradation in Water

In aquatic environments, this compound is relatively persistent against chemical hydrolysis, with a half-life of over 200 days at pH 5, 7, and 9 at 22°C.[1] However, it is susceptible to photodegradation.[6] The rate of photodegradation is significantly influenced by the composition of the water, particularly the concentration of nitrates, which can reduce the half-life.[6] In river and stream water, where indirect photolysis is more significant, mean half-lives of 6.8 and 7.3 days have been observed, respectively.[6] In contrast, in lake and pond water, the mean half-life was found to be 26.0 days, similar to the direct photolysis value of 28.6 days.[6]

Degradation in water also proceeds via N-demethylation, producing 3-(3-chloro-p-tolyl)-1-methylurea as the major metabolite.[1] Water disinfection processes using chlorine can also lead to the degradation of this compound through chlorination and hydroxylation of the aromatic ring.[7][8][9]

Table 2: Photodegradation Half-life of this compound in Different Water Types

| Water Type | Mean Half-life (DT50) | Key Influencing Factor | Reference |

| River | 6.8 days | Indirect photolysis, Nitrate concentration | [6] |

| Stream | 7.3 days | Indirect photolysis, Nitrate concentration | [6] |

| Lake | 26.0 days | Direct photolysis | [6] |

| Pond | 26.0 days | Direct photolysis | [6] |

| Pure Water (Direct Photolysis) | 28.6 days | - | [6] |

This compound Degradation Pathway

Caption: Degradation pathway of this compound in soil and water.

Mobility and Sorption in Soil

This compound is considered to be slightly mobile in soil.[1] Its mobility is influenced by soil type, organic matter content, and climatic conditions.[10][11][12] The mobility of this compound generally increases in soils with lower organic matter and clay content.[13] For instance, the mobility has been observed to increase in the following order of soil types: Albic Luvisol = Haplic Luvisol < Haplic Cambisol < Haplic Stagnosol < Greyic Phaozem.[10][11][12] The presence of preferential flow paths in the soil can significantly influence the transport of this compound to deeper soil layers.[10][11][12]

Sorption to soil particles is a key process governing the mobility of this compound. Long-term sorption and desorption processes can be described by models such as the first-order and spherical diffusion models.[3]

Table 3: Remaining this compound in Different Soil Types After a Study Period

| Soil Type | Remaining this compound (%) | Reference |

| Albic Luvisol | 46.1 | [11][12] |

| Haplic Luvisol | 54.6 | [11][12] |

| Haplic Cambisol | 65.0 | [11][12] |

| Haplic Stagnosol | 69.6 | [11][12] |

| Greyic Phaozem | 102.9 | [11][12] |

| Value over 100% attributed to transport through preferential paths and restricted degradation in subsurface layers. |

Experimental Protocols

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test is designed to determine the rate and route of degradation of a test substance in soil under both aerobic and anaerobic conditions.[14]

-

Objective: To measure the biodegradation of the test substance and identify major transformation products.[14]

-

Methodology:

-

Soil samples are treated with the test substance.[14]

-

The treated samples are incubated in the dark in biometer flasks or flow-through systems under controlled temperature and moisture conditions for up to four months.[14]

-

Samples are taken at various intervals to analyze for the parent compound and its transformation products.[14]

-

Degradation rates and mass balance are determined.[14]

-

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline outlines a method to estimate the adsorption and desorption behavior of a chemical on different soil types.[14]

-

Objective: To determine the sorption equilibrium coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[14]

-

Methodology:

-

A known concentration of the test substance is added to a soil-water slurry.[14]

-

The mixture is agitated for a defined period to reach equilibrium.[14]

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Phototransformation on Soil Surfaces

This test evaluates the degradation of a chemical on soil surfaces when exposed to light.[14]

-

Objective: To determine the rate of photochemical degradation on soil.[14]

-

Methodology:

-

A thin layer of soil is treated with the test substance.

-

The treated soil is exposed to a light source that simulates natural sunlight.

-

Dark controls are run in parallel to account for non-photochemical degradation.

-

Samples are analyzed at different time points to determine the concentration of the parent compound and photoproducts.

-

References

- 1. cdn.who.int [cdn.who.int]

- 2. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Variation in chlorotoluron photodegradation rates as a result of seasonal changes in the composition of natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of this compound in water disinfection processes: a kinetic study - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of this compound in water disinfection processes: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound behavior in five different soil types [agris.fao.org]

- 12. Plant, Soil and Environment: this compound behavior in five different soil types [pse.agriculturejournals.cz]

- 13. researchgate.net [researchgate.net]

- 14. content.fera.co.uk [content.fera.co.uk]

Chlortoluron Toxicology in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a phenylurea herbicide, has been widely used for the control of broadleaf and grass weeds in cereal crops.[1][2] Its potential impact on mammalian health has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the key toxicology studies on this compound in mammalian species, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of environmental chemicals and their potential health risks.

Acute Toxicity

This compound exhibits low acute toxicity following oral and dermal administration in several mammalian species.

Experimental Protocols: Acute Toxicity Studies

-

Acute Oral Toxicity (LD50): Studies are typically conducted in rats and mice.[3] Animals are administered a single oral dose of this compound, and mortality is observed over a 14-day period. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.

-

Acute Dermal Toxicity (LD50): This is generally assessed in rabbits or rats.[4] The test substance is applied to the shaved skin of the animals, and the site is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.

-

Skin and Eye Irritation: These studies are typically performed on rabbits. For skin irritation, the substance is applied to a small area of shaved skin. For eye irritation, a small amount of the substance is instilled into one eye of each animal. The sites are then observed for signs of irritation, such as redness, swelling, and discharge, over a period of several days.

| Endpoint | Species | Route | Value (mg/kg bw) | Reference |

| LD50 | Rat | Oral | >10,000 | [5] |

| LD50 | Rat | Subcutaneous | >2,000 | [5] |

Subchronic and Chronic Toxicity

Repeated-dose studies in rodents and dogs have been conducted to evaluate the potential for toxicity following prolonged exposure to this compound.

Experimental Protocols: Subchronic and Chronic Toxicity Studies

-

Subchronic Oral Toxicity (28-Day or 90-Day Studies): These studies are typically conducted in rats and dogs.[6][7] Animals are administered this compound daily, either in the diet, drinking water, or by gavage, for a period of 28 or 90 days.[7][8] Key endpoints evaluated include clinical signs of toxicity, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.[8]

-

Chronic Toxicity/Carcinogenicity (2-Year Studies): These long-term studies are generally performed in rats and mice to assess both chronic toxicity and carcinogenic potential.[9][10][11] The test substance is administered in the diet for a period of 18-24 months.[11][12] Endpoints are similar to subchronic studies, with a primary focus on the incidence of neoplastic lesions.[11]

| Study | Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings |

| 2-Year Chronic/Carcinogenicity | Mouse | 2 years | 11.3 | - | Increased incidence of adenomas and carcinomas of the kidney in male mice at high doses. |

| 2-Year Chronic/Carcinogenicity | Rat | 2 years | - | - | Marked depression in body weight gain at 2500 mg/kg diet. |

| 3-Month Oral | Rat | 3 months | 52 | - | Slight decrease in body weight and increased incidence of splenic haemosiderosis at the highest dose. |

| 3-Month Oral | Dog | 3 months | - | - | Decreased food intake and body weights at the two highest doses. |

Carcinogenicity

This compound has been classified as "suspected of causing cancer".[13] The primary evidence for carcinogenicity comes from a 2-year feeding study in mice, which showed an increased incidence of kidney tumors in males at high doses.

Proposed Mechanism of Kidney Carcinogenesis in Male Mice

While the exact mechanism is not fully elucidated, the kidney tumors observed in male mice may be related to a species-specific phenomenon involving hyaline droplet nephropathy. This condition is characterized by the accumulation of protein droplets in the proximal renal tubules. For some chemicals, this is linked to the binding of the chemical or its metabolite to alpha-2u-globulin, a protein produced in large quantities by male rats.[8][14][15][16] This complex is resistant to lysosomal degradation, leading to cytotoxicity, cell death, and sustained regenerative cell proliferation, which can ultimately result in tumor formation.[8][14][16] Although this mechanism is well-established for some chemicals in male rats, its direct applicability to this compound-induced kidney tumors in male mice requires further investigation.

Caption: Proposed mechanism of this compound-induced kidney toxicity in male mice.

Reproductive and Developmental Toxicity

This compound is suspected of damaging the unborn child.[13] Studies have been conducted to assess its potential effects on reproduction and development.

Experimental Protocols: Reproductive and Developmental Toxicity Studies

-

Two-Generation Reproductive Toxicity Study: This study is typically conducted in rats.[17][18][19] Parental (F0) animals are exposed to this compound for a period before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to the production of a second generation (F2).[18] Key endpoints include effects on fertility, pregnancy, maternal behavior, and offspring viability, growth, and development.[18]

-

Developmental Toxicity (Teratology) Study: These studies are usually performed in rats and rabbits.[20][21] Pregnant females are administered the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

Studies on this compound have indicated adverse effects on the male reproductive system in mice, including degeneration and pathological changes in the testes in a dose-dependent manner.[19][22]

Caption: Generalized workflow for a two-generation reproductive toxicity study.

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. Overall, the evidence suggests that this compound is not genotoxic.

Experimental Protocols: Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[23][24]

-

In Vitro Chromosomal Aberration Assay: This assay is typically conducted using mammalian cells, such as Chinese hamster ovary (CHO) cells, to assess the potential of a substance to induce structural chromosomal damage.[4][25][26][27]

-

In Vivo Micronucleus Test: This test is performed in rodents, usually mice or rats, to detect damage to chromosomes or the mitotic apparatus in bone marrow cells.[3][28][29][30][31]

-

Unscheduled DNA Synthesis (UDS) Assay: This assay measures DNA repair in mammalian cells, typically rat hepatocytes, as an indicator of DNA damage.[5][6][9][17][21]

| Assay | Test System | Result |

| Ames Test | S. typhimurium | Negative |

| In Vitro Chromosomal Aberration | Mammalian Cells | Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | Negative |

| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a chemical is crucial for interpreting toxicological data.

Experimental Protocol: ADME Studies

ADME studies are typically conducted in rats using a radiolabelled form of the test substance.[1] The studies involve administering the substance and then measuring its concentration and the concentration of its metabolites in blood, tissues, urine, and feces over time.[27][28][31][32]

This compound is readily and rapidly absorbed after oral administration. There is no evidence of accumulation in any particular organ or tissue. Metabolism is a key route of detoxification and is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[20] The main metabolic pathways are N-demethylation of the urea side chain and hydroxylation of the tolyl methyl group.[2][20] The resulting metabolites are then conjugated and excreted.

Caption: Major metabolic pathways of this compound in mammals.

Conclusion

The comprehensive toxicological assessment of this compound indicates a low level of acute toxicity. However, there are concerns regarding its potential for carcinogenicity in male mice at high doses and its potential for reproductive and developmental toxicity. The available genotoxicity data are largely negative. The metabolism of this compound is well-characterized and proceeds through oxidative pathways mediated by cytochrome P450 enzymes. This technical guide summarizes the key findings from mammalian toxicology studies, providing a foundation for further research and risk assessment of this herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Strain differences in in vitro rat hepatocyte unscheduled DNA synthesis (UDS): effect of UV is independent of strain while increased sensitivity is apparent using Fischer-344 instead of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vitro unscheduled DNA synthesis (UDS) assay in rat primary hepatocytes. Validation of improved methods for primary culture including data on the lack of effect of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Molecular Mechanisms of Chemically-Induced Neoplasia in Rat and Mouse Models in National Toxicology Program Bioassays and Their Relevance to Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hazard evaluation of chemicals that cause accumulation of alpha 2u-globulin, hyaline droplet nephropathy, and tubule neoplasia in the kidneys of male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. α2u-Globulin Nephropathy and Renal Tumors in National Toxicology Program Studies | Semantic Scholar [semanticscholar.org]

- 12. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α2u-Globulin Nephropathy and Renal Tumors in National Toxicology Program Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. The comparative pathobiology of alpha 2u-globulin nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The in vitro unscheduled DNA synthesis (UDS) assay in rat primary hepatocytes: evaluation of 24 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ptfarm.pl [ptfarm.pl]

- 19. Testicular toxicity and mechanisms of chlorotoluron compounds in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism of the herbicide this compound by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The in vitro unscheduled DNA synthesis (UDS) assay in rat primary hepatocytes: evaluation of 2-furoic acid and 7 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. re-place.be [re-place.be]

- 24. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. Chinese hamster ovary cell assays for mutation and chromosome damage: data from non-carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. criver.com [criver.com]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

Ecotoxicity of Chlortoluron in Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a widely used phenylurea herbicide, is primarily employed for the control of broadleaf and grass weeds in cereal crops.[1] Its mode of action involves the inhibition of photosynthesis in target plants.[2] Due to its application in agriculture, there is a potential for this compound to enter aquatic ecosystems through runoff and leaching, raising concerns about its impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the ecotoxicity of this compound in various aquatic organisms, including fish, algae, crustaceans, and other relevant species. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental risk profile of this compound.

Quantitative Ecotoxicity Data

The following tables summarize the key toxicity endpoints for this compound across a range of aquatic organisms. These values, including the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC), are critical for environmental risk assessment.

Table 1: Acute and Chronic Toxicity of this compound to Fish

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow trout) | 96-hour LC50 | 96 hours | > 100 | [3] |

| Oncorhynchus mykiss (Rainbow trout) | 21-day NOEC | 21 days | 0.4 | [2] |

| Tropical Freshwater Fish | 96-hour LC50 | 96 hours | 6.17 | [2] |

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna (Water flea) | 48-hour EC50 | 48 hours | 27 |

Table 3: Toxicity of this compound to Algae and Aquatic Plants

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Ankistrodesmus fusiformis | 96-hour IC50 | 96 hours | 0.05 | [4] |

| Amphora coffeaeformis | 96-hour IC50 | 96 hours | 0.08 | [4] |

| Chlorella pyrenoidosa | 96-hour EC50 | 96 hours | 0.1 | [4] |

| Myriophyllum spicatum | 14-day ErC50 | 14 days | 0.135 |

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories. Below are detailed summaries of the key experimental protocols relevant to the aquatic ecotoxicity testing of this compound.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Test Design: Fish are exposed to a range of concentrations of the test substance, typically in a geometric series, plus a control group. At least seven fish are used per concentration.

-

Test Conditions: The test is conducted under controlled conditions of temperature (e.g., 10-14°C for rainbow trout), pH, and dissolved oxygen. The loading rate of fish should not exceed 0.8 g/L.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value is calculated using statistical methods such as probit analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.

-

Test Organism: Young daphnids, less than 24 hours old, are used.

-

Test Design: Daphnids are exposed to at least five concentrations of the test substance in a geometric series, along with a control. Typically, four replicates with five daphnids each are used for each concentration.

-

Test Conditions: The test is performed in a static or semi-static system at a temperature of 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 value is calculated using appropriate statistical methods.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater green algae or cyanobacteria over a 72-hour period.

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

-

Test Design: Exponentially growing algal cultures are exposed to a range of test substance concentrations. The test typically includes at least five concentrations with three replicates each.

-

Test Conditions: The test is conducted in a nutrient-rich medium under continuous, uniform illumination and a constant temperature (21-24°C).

-

Observations: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

-

Data Analysis: The inhibition of growth is calculated relative to the control, and the EC50 value (the concentration causing 50% inhibition of growth) is determined.

Lemna sp. Growth Inhibition Test (OECD Guideline 221)

This test assesses the toxicity of a substance to the aquatic higher plant Lemna minor or Lemna gibba.

-

Test Organism: Colonies of Lemna with a specific number of fronds are used.

-

Test Design: The test is typically a 7-day static or semi-static test with at least five test concentrations and a control.

-

Test Conditions: Plants are grown in a suitable nutrient medium under controlled lighting and temperature conditions.

-

Observations: The number of fronds and another measurement variable (e.g., dry weight or frond area) are recorded at the beginning and end of the test.

-

Data Analysis: The inhibition of growth rate and yield are calculated, and the EC50 and NOEC values are determined.

Sediment-Water Chironomid Toxicity Test Using Spiked Sediment (OECD Guideline 218)

This test evaluates the effects of sediment-bound chemicals on the development and survival of the sediment-dwelling larvae of Chironomus riparius.

-

Test Organism: First instar larvae of Chironomus riparius.

-

Test Design: Larvae are exposed to a concentration range of the test substance incorporated into the sediment of a sediment-water system for 28 days.

-

Test Conditions: The test is conducted under controlled temperature and light cycle conditions.

-